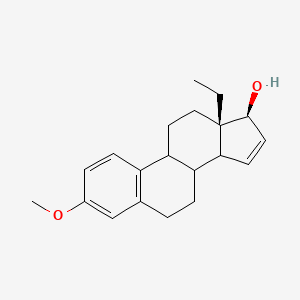
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic organic compound that belongs to the class of steroids Steroids are a large class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Alkylation: Introduction of the ethyl group at the 13th position.
Methoxylation: Introduction of the methoxy group at the 3rd position.
Cyclization: Formation of the characteristic steroid ring structure.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol can be used as a starting material for the synthesis of more complex steroid derivatives.
Biology
In biological research, this compound may be used to study the effects of steroids on cellular processes and signaling pathways.
Medicine
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, cosmetics, or other products that utilize steroid structures.
Mécanisme D'action
The mechanism of action of (17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol would likely involve interaction with steroid receptors in the body. These receptors are proteins that bind to steroids and mediate their effects on gene expression and cellular function. The specific molecular targets and pathways would depend on the exact structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen steroid hormone.
Testosterone: A natural androgen steroid hormone.
Methandrostenolone: A synthetic anabolic steroid.
Uniqueness
(17beta)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is unique due to its specific functional groups and structure, which may confer distinct biological activities and chemical reactivity compared to other steroids.
Propriétés
Formule moléculaire |
C20H26O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(13S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16?,17?,18?,19-,20-/m0/s1 |
Clé InChI |
QZNDMYQKEAEONA-OQPPHWFISA-N |
SMILES isomérique |
CC[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















